molecular formula C11H13FO2 B2668712 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol CAS No. 1506382-16-6

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol

Cat. No. B2668712
CAS RN: 1506382-16-6
M. Wt: 196.221
InChI Key: KPHNCMSGJVCHDT-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1506382-16-6 . It has a molecular weight of 196.22 . The compound is typically stored at a temperature of 4°C and is available in oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13FO2/c1-14-11-3-2-7 (6-10 (11)12)8-4-9 (13)5-8/h2-3,6,8-9,13H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

For more technical details, you can find the compound on Sigma-Aldrich’s website here . Additionally, related compounds like 1-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS No. 1314714-45-8) and 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS No. 1306604-48-7) are also of interest in scientific research.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8/h2-3,6,8-9,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHNCMSGJVCHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol

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